2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

Catalog No.
S604176
CAS No.
2607-52-5
M.F
C15H22O
M. Wt
218.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

CAS Number

2607-52-5

Product Name

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

IUPAC Name

2,6-ditert-butyl-4-methylidenecyclohexa-2,5-dien-1-one

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9H,1H2,2-7H3

InChI Key

JJQCWPWUHZFKBN-UHFFFAOYSA-N

Synonyms

Di-tert-butyl-4-methylene-2,5-cyclohexadienone; 2,6-Di-t-butyl-4-methylene-2,5-cyclohexadienone;

Canonical SMILES

CC(C)(C)C1=CC(=C)C=C(C1=O)C(C)(C)C

The exact mass of the compound 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (CAS 2607-52-5), commonly known as BHT quinone methide (BHT-QM), is a highly sterically hindered, isolable quinone methide. Unlike transient, unsubstituted quinone methides that rapidly polymerize, the presence of two bulky tert-butyl groups at the 2 and 6 positions kinetically stabilizes the exocyclic methylene carbon, allowing it to be utilized as a controlled Michael acceptor in organic synthesis and biochemical assays [1]. In procurement contexts, BHT-QM is primarily sourced as a direct, stable electrophilic building block for the synthesis of complex hindered phenols, 3,5-di-tert-butyl-4-hydroxybenzyl derivatives, and as a quantitative analytical standard for butylated hydroxytoluene (BHT) metabolism and toxicology studies [2].

Substituting BHT-QM with its non-oxidized precursor, BHT, or with less hindered quinone methides fundamentally compromises process control and yield. BHT itself is not an electrophile and requires harsh in situ oxidative activation (e.g., using lead dioxide or electrochemical methods) to generate the reactive methide, a process that inherently produces a mixture of over-oxidized byproducts and dimers like stilbenequinones[1]. Conversely, substituting BHT-QM with less sterically hindered analogs, such as 2,6-dimethyl-4-methylene-2,5-cyclohexadienone (TMP-QM), results in uncontrollably fast reaction rates and poor stability, making them unsuitable as off-the-shelf reagents for selective, high-yield benzylic functionalization [2]. Procuring pre-synthesized BHT-QM isolates the critical Michael addition step from the oxidative generation step, ensuring predictable stoichiometry and reproducible adduct formation.

Kinetic Stability and Handling: Steric Shielding vs. Dimethyl Analogs

The commercial viability of BHT-QM as a bench-stable reagent relies on the steric shielding provided by its 2,6-di-tert-butyl groups. When compared to the less hindered 2,6-dimethyl analog (TMP-QM), BHT-QM exhibits a significantly lower rate of spontaneous nucleophilic consumption. Quantitative kinetic studies measuring the slope of reaction rates demonstrate that BHT-QM is consumed at a rate of 0.09 ± 0.07, whereas TMP-QM reacts at 0.50 ± 0.01 under identical aqueous conditions [1]. This >5-fold reduction in baseline reactivity prevents rapid degradation and polymerization, allowing BHT-QM to be stored, weighed, and reacted under controlled conditions, unlike TMP-QM which is highly transient.

Evidence DimensionSpontaneous reaction rate slope (aqueous nucleophilic consumption)
Target Compound Data0.09 ± 0.07
Comparator Or BaselineTMP-QM (2,6-dimethyl analog): 0.50 ± 0.01
Quantified Difference>5-fold slower spontaneous consumption rate for BHT-QM
ConditionsAqueous 50 mM K2HPO4 in acetonitrile (pH 7.4)

A slower, controlled reaction rate allows the compound to be handled as a stable reagent rather than requiring complex in situ generation, directly improving manufacturability and synthetic reproducibility.

Electrophilic Selectivity: Absence of Intramolecular Hydrogen Bonding

In applications requiring selective adduct formation, such as the synthesis of specific glutathione (GSH) or nucleoside conjugates, BHT-QM provides a highly controlled reactivity profile compared to its hydroxylated metabolite, BHTOH-QM. BHTOH-QM possesses an intramolecular hydrogen bond between the hydroxyl and carbonyl groups, which increases the positive charge density at the exocyclic methylene, accelerating nucleophilic attack. Consequently, BHTOH-QM reacts approximately 6-fold faster with GSH than BHT-QM [1]. Procuring BHT-QM provides a less aggressive, more selective Michael acceptor, minimizing off-target multi-alkylation in complex formulations or biological assays.

Evidence DimensionRelative rate of glutathione (GSH) adduct formation
Target Compound DataBaseline controlled rate (1x)
Comparator Or BaselineBHTOH-QM (hydroxylated analog): ~6-fold faster reaction rate
Quantified Difference6-fold slower, more selective reactivity for BHT-QM
ConditionsAqueous reaction with reduced glutathione (GSH)

Slower, controlled electrophilicity is critical for achieving high-yield, mono-alkylated products without the need for extreme cryogenic cooling or highly diluted continuous-flow setups.

Precursor Suitability: Direct Hydrolysis to 3,5-Di-tert-butyl-4-hydroxybenzyl Alcohol

For the industrial or laboratory synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol—a key building block for advanced antioxidants—using pre-formed BHT-QM is vastly superior to starting from BHT. When BHT is used, it must be oxidized, leading to a mixture of products including stilbenequinones. In contrast, the direct hydrolysis of BHT-QM in a 50% water-acetonitrile solution at constant ionic strength yields exclusively one product: the corresponding 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, achieving near-quantitative conversion without over-oxidation byproducts [1]. This makes BHT-QM the definitive procurement choice for high-purity benzylic alcohol synthesis.

Evidence DimensionProduct profile upon aqueous hydrolysis
Target Compound Data100% specificity for a single product (3,5-di-tert-butyl-4-hydroxybenzyl alcohol)
Comparator Or BaselineBHT oxidation route: Complex mixture including stilbenequinone dimers
Quantified DifferenceElimination of oxidative byproducts and dimer formation
Conditions50% (v/v) water-acetonitrile solution, I = 0.5 (NaCl)

Procuring the pre-formed quinone methide eliminates a messy oxidative synthetic step, drastically reducing downstream purification costs and improving overall yield of the target benzyl alcohol.

Synthesis of Hindered Phenolic Antioxidants and Benzyl Derivatives

Because BHT-QM undergoes clean, controlled Michael additions with various nucleophiles (water, amines, thiols), it is the premier starting material for synthesizing 3,5-di-tert-butyl-4-hydroxybenzyl derivatives. Its use bypasses the need for harsh oxidative conditions required when starting from BHT, ensuring high-purity product streams free of stilbenequinone dimers [1].

Standardized Electrophile for Toxicology and Metabolism Assays

As a stable, isolable model of a reactive quinone methide, BHT-QM is heavily utilized as a quantitative standard in in vitro hepatotoxicity and protein-adduct assays. Its slower, sterically hindered reaction kinetics allow researchers to accurately measure glutathione (GSH) depletion and nucleoside alkylation rates without the compound degrading before the assay is complete [2].

Covalent Modification of Peptides and Proteins

BHT-QM is utilized as a selective alkylating agent for biological macromolecules. Due to its specific reactivity profile—lacking the hyper-reactivity of unhindered quinone methides—it can selectively modify cysteine and certain nitrogen nucleophiles on proteins under physiological conditions, making it a valuable tool in chemical biology and bioconjugation workflows [3].

Purity

80% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.6

Appearance

White Solid

UNII

49860VI52B

Other CAS

2607-52-5

Wikipedia

2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone

Dates

Last modified: 08-15-2023

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